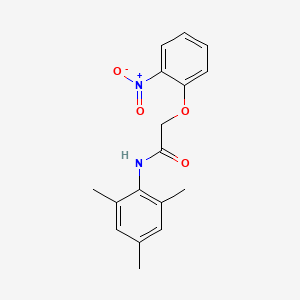![molecular formula C17H14ClF2N3O2 B5505667 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)
1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds closely related to 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone often involves multi-step reactions including alkylation, reduction, and condensation steps. For example, compounds with similar structures have been synthesized through methods that involve the reaction of nitrobenzene derivatives with piperazine followed by a series of steps including acidulation, reduction of nitro groups, and hydrolysis to achieve the desired product (Quan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the spatial relationships between them. For instance, compounds with complex piperazine structures have been studied to understand their conformational preferences and molecular interactions (Sundar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone can include reactions with secondary amines and formaldehyde to yield corresponding N-Mannich bases, demonstrating the reactivity of such molecules towards nucleophilic addition and substitution reactions (Mustafa et al., 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds under different conditions. Studies on compounds with similar structures often report these properties to aid in the identification, purification, and application of these molecules in various fields (Benakaprasad et al., 2007).
Chemical Properties Analysis
The chemical properties of compounds like 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone are defined by their reactivity, stability, and interaction with other chemical species. For example, studies on similar compounds focus on their ability to form hydrogen bonds, undergo stereochemical interactions, and participate in reactions that are influenced by the presence of functional groups (Fatma et al., 2017).
科学的研究の応用
Molecular Interaction Studies
Research on compounds structurally related to the query has delved into understanding their molecular interactions with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) offer insights into its potent and selective antagonism for the CB1 cannabinoid receptor, demonstrating the significance of conformational analysis and pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002).
Anticancer Potential
Another area of research has focused on the synthesis and biological evaluation of compounds for anticancer activity. For instance, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have revealed their cytotoxic potential against cancer cell lines, underscoring the importance of structural analogues in the development of selective cytotoxic agents (El-Masry et al., 2022).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds, such as the dopamine D(4) selective antagonist L-745,870, have provided valuable information on their metabolic pathways and potential for therapeutic applications. These studies highlight the complex biotransformation processes that can influence drug efficacy and safety (Zhang et al., 2000).
Structural and Electronic Properties
Research has also been conducted on the structural and electronic properties of anticonvulsant drugs, offering insights into the importance of crystal structure analysis and molecular orbital calculations in understanding drug action mechanisms. This line of inquiry emphasizes the role of structural features in the pharmacological profile of compounds (Georges et al., 1989).
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(3,5-difluoropyridine-2-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c1-10-8-23(13-4-2-11(18)3-5-13)15(24)9-22(10)17(25)16-14(20)6-12(19)7-21-16/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGPEJOECIEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=N2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)


![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)


